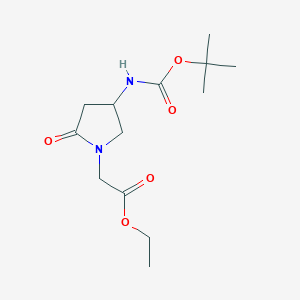![molecular formula C36H46N14O14S B15125331 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15125331.png)
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EC089 is a cleavable linker used in conjugates of tubulysins and folates. It is a compound with the molecular formula C₃₆H₄₆N₁₄O₁₄S and a molecular weight of 930.90 g/mol . This compound is primarily used in the field of antibody-drug conjugates (ADCs), where it plays a crucial role in linking the drug to the antibody, allowing for targeted delivery of therapeutic agents .
準備方法
The synthesis of EC089 involves multiple steps, including the formation of the cleavable linker and its subsequent conjugation with tubulysins and folates. The detailed synthetic routes and reaction conditions are outlined in patent WO2011069116A1 . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
EC089 undergoes various chemical reactions, including:
Cleavage Reactions: As a cleavable linker, EC089 is designed to undergo cleavage under specific conditions, releasing the conjugated drug at the target site.
Substitution Reactions: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Oxidation and Reduction Reactions: EC089 can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common reagents and conditions used in these reactions include acids, bases, and specific enzymes that facilitate the cleavage of the linker . The major products formed from these reactions are the free drug and the cleaved linker .
科学的研究の応用
EC089 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of EC089 involves its role as a cleavable linker in ADCs. The compound links the drug to the antibody, allowing for targeted delivery to specific cells. Upon reaching the target site, the linker undergoes cleavage, releasing the drug to exert its therapeutic effects . The molecular targets and pathways involved include the specific binding of the antibody to the target cell and the subsequent internalization and cleavage of the linker .
類似化合物との比較
EC089 is unique compared to other similar compounds due to its specific cleavable properties and its use in conjugates of tubulysins and folates . Similar compounds include:
Non-cleavable Linkers: These linkers do not undergo cleavage and remain intact throughout the drug delivery process.
Acid Cleavable Linkers: These linkers undergo cleavage under acidic conditions.
Disulfide Cleavable Linkers: These linkers undergo cleavage in the presence of reducing agents.
EC089 stands out due to its specific design for targeted drug delivery and its ability to release the drug at the target site, enhancing the efficacy and reducing the side effects of the therapeutic agent .
特性
分子式 |
C36H46N14O14S |
|---|---|
分子量 |
930.9 g/mol |
IUPAC名 |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H46N14O14S/c37-35(38)40-9-1-2-18(29(57)47-21(11-25(54)55)31(59)48-22(14-65)34(63)64)45-30(58)20(10-24(52)53)44-23(51)8-7-19(33(61)62)46-28(56)15-3-5-16(6-4-15)41-12-17-13-42-27-26(43-17)32(60)50-36(39)49-27/h3-6,13,18-22,41,65H,1-2,7-12,14H2,(H,44,51)(H,45,58)(H,46,56)(H,47,57)(H,48,59)(H,52,53)(H,54,55)(H,61,62)(H,63,64)(H4,37,38,40)(H3,39,42,49,50,60) |
InChIキー |
HEPJURCEHYKKAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


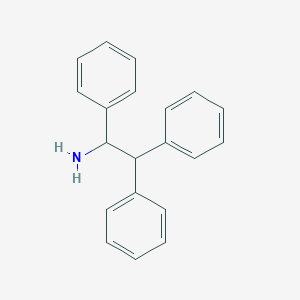
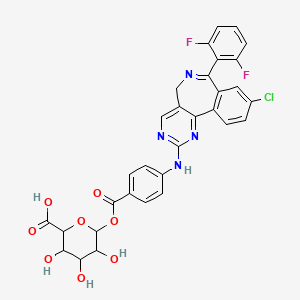
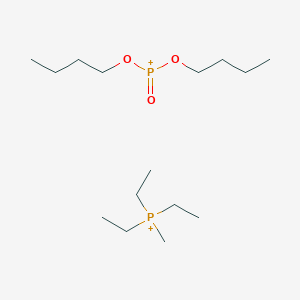
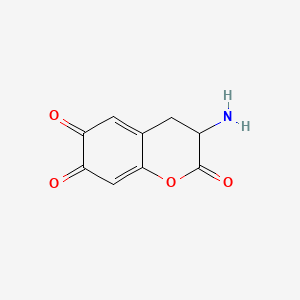
![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B15125269.png)

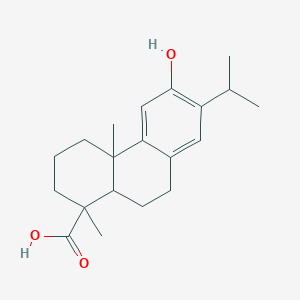
![Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B15125274.png)
![2-(Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one](/img/structure/B15125276.png)
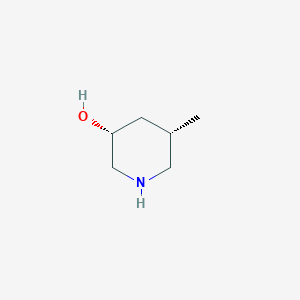
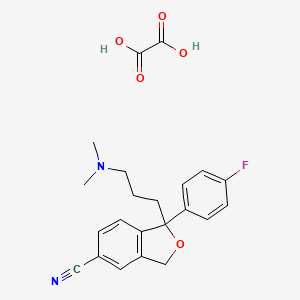
![10-Chloro-2-phenylphenanthro[3,4-d]oxazole](/img/structure/B15125301.png)
![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one](/img/structure/B15125315.png)
